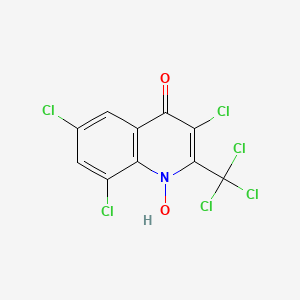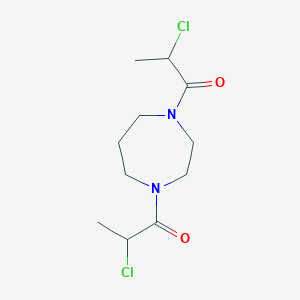acetaldehyde CAS No. 74119-53-2](/img/structure/B14452501.png)
[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Phenyldiazenylacetaldehyde is an organic compound with the chemical formula C₁₄H₁₂N₄O This compound is known for its unique structure, which includes both a diazenyl group and a hydrazinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenyldiazenylacetaldehyde typically involves the reaction of an aldehyde with a hydrazine derivative. One common method is the condensation reaction between benzaldehyde and phenylhydrazine, followed by the introduction of a diazenyl group. The reaction conditions often include the use of an acid catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Phenyldiazenylacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.
Substitution: The diazenyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce hydrazones.
Wissenschaftliche Forschungsanwendungen
(E)-Phenyldiazenylacetaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-Phenyldiazenylacetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of Schiff bases or other covalent adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde Phenylhydrazone: Similar in structure but lacks the diazenyl group.
Phenylhydrazine: Contains the hydrazinylidene group but lacks the aldehyde functionality.
Azobenzene: Contains the diazenyl group but lacks the hydrazinylidene group.
Uniqueness
(E)-Phenyldiazenylacetaldehyde is unique due to the presence of both diazenyl and hydrazinylidene groups, which contribute to its diverse reactivity and potential applications. This dual functionality sets it apart from other similar compounds and makes it a valuable tool in various fields of research.
Eigenschaften
CAS-Nummer |
74119-53-2 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N'-anilino-2-oxo-N-phenyliminoethanimidamide |
InChI |
InChI=1S/C14H12N4O/c19-11-14(17-15-12-7-3-1-4-8-12)18-16-13-9-5-2-6-10-13/h1-11,15H |
InChI-Schlüssel |
AEFUORXWELXMNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C=O)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



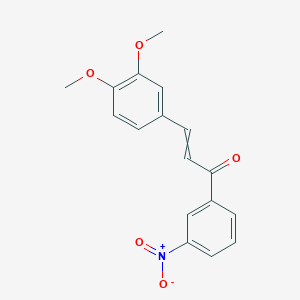
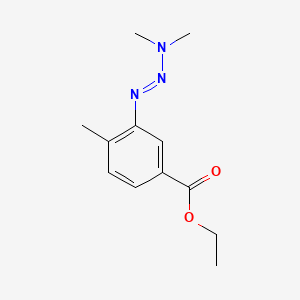
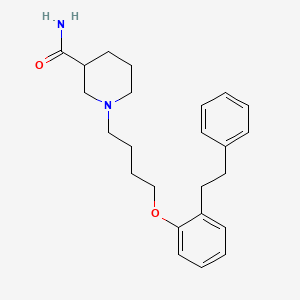

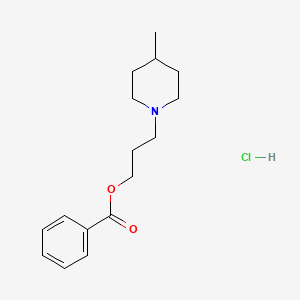
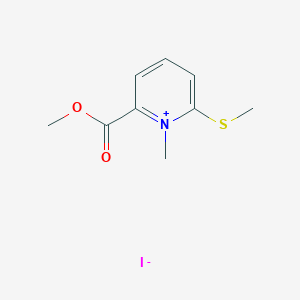
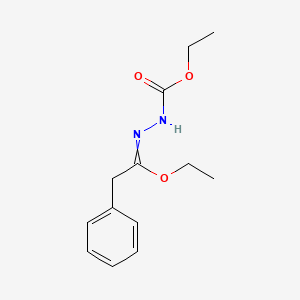
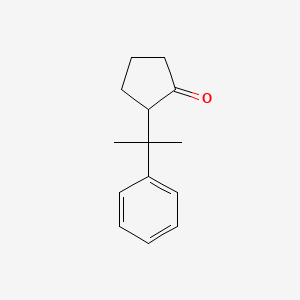
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
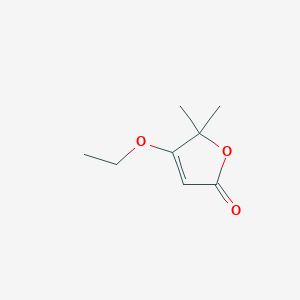
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
